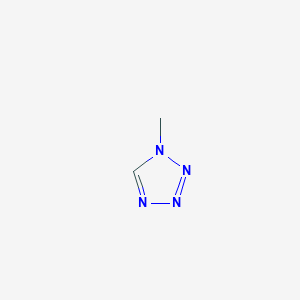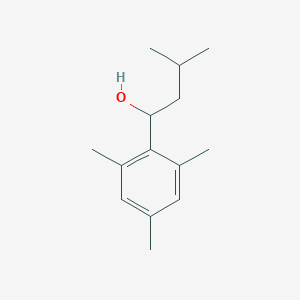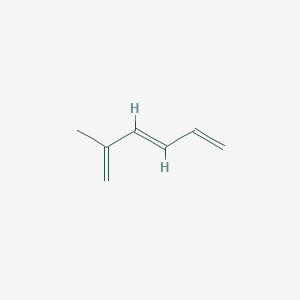
2-Methyl-1,3,5-hexatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3,5-hexatriene is an organic compound with the molecular formula C7H10. It is a conjugated triene, meaning it contains three alternating double bonds. This compound is of interest due to its unique structural properties and its role in various chemical reactions, particularly those involving conjugated systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1,3,5-hexatriene can be synthesized through the thermocatalytic decomposition of 1,3-dioxanes containing a methyl group in the 4 position. This process involves passing the propenyldioxane as a mixture with steam over catalysts such as phosphoric acid deposited on silica gel . The reaction conditions typically involve high temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,3,5-hexatriene undergoes various types of reactions, including:
Electrocyclic Reactions: These reactions involve the formation or breaking of a sigma bond between the ends of the conjugated system.
Cycloaddition Reactions: This compound can participate in cycloaddition reactions, forming cyclic products through the interaction of its pi systems.
Common Reagents and Conditions:
Thermal Conditions: Electrocyclic reactions typically occur under thermal conditions, where heat provides the necessary energy for the reaction to proceed.
Photochemical Conditions: Cycloaddition reactions can be initiated by light, leading to different stereochemical outcomes compared to thermal conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrocyclic reactions can yield cyclic compounds, while cycloaddition reactions can produce various cyclic adducts.
Scientific Research Applications
2-Methyl-1,3,5-hexatriene has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology and Medicine: While specific applications in biology and medicine are less documented, the study of its reactivity can contribute to the development of new synthetic pathways for biologically active compounds.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3,5-hexatriene in chemical reactions involves the interaction of its conjugated pi system with various reagents. In electrocyclic reactions, the compound undergoes a concerted process where the electrons move in a cyclic manner, forming or breaking sigma bonds . The stereochemistry of these reactions is controlled by the symmetry properties of the highest occupied molecular orbital of the conjugated system .
Comparison with Similar Compounds
1,3,5-Hexatriene: This compound is similar to 2-Methyl-1,3,5-hexatriene but lacks the methyl group.
2-Methyl-1,3-butadiene: Another related compound, which has a shorter conjugated system and different reactivity.
Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its reactivity and the outcomes of its chemical reactions. The methyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds.
Properties
CAS No. |
19264-50-7 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
2-methylhexa-1,3,5-triene |
InChI |
InChI=1S/C7H10/c1-4-5-6-7(2)3/h4-6H,1-2H2,3H3 |
InChI Key |
PPWGXYXJMQAWSX-UHFFFAOYSA-N |
SMILES |
CC(=C)C=CC=C |
Isomeric SMILES |
CC(=C)/C=C/C=C |
Canonical SMILES |
CC(=C)C=CC=C |
Synonyms |
2-Methyl-1,3,5-hexatriene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


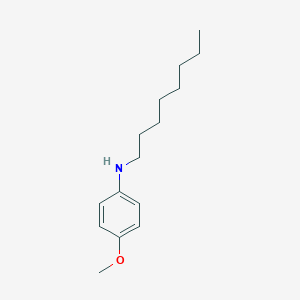
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)
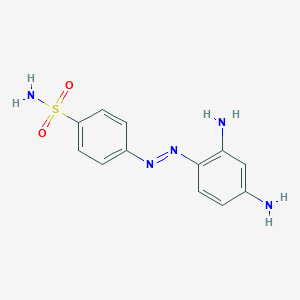

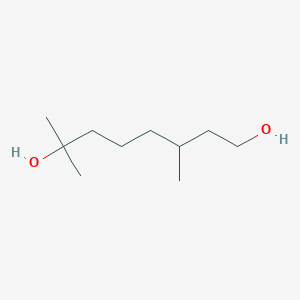
![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)
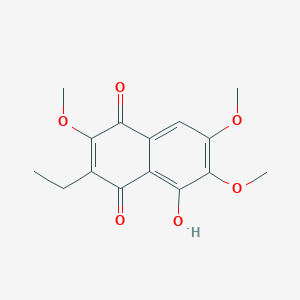
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)
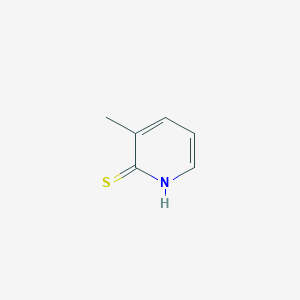
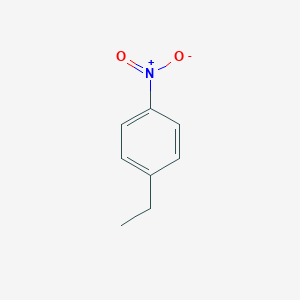
![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
